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Compound of Interest

Compound Name: 4-Bromo-5-methyl-1H-indazole

CAS No.: 926922-40-9

Cat. No.: B1519938

Get Quote

Executive Summary
In the landscape of fragment-based drug discovery (FBDD), methyl-substituted bromoindazoles

represent a critical scaffold class, primarily utilized as ATP-competitive inhibitors for protein

kinases such as Casein Kinase 2 (CK2) and DYRK1A.

This guide provides an in-depth technical comparison of specific regioisomers of this class. The

biological performance of these compounds is dictated by the precise positioning of the bromo

(Br) and methyl (Me) substituents, which modulate:

Hinge Region Binding: The ability to form hydrogen bonds with the kinase backbone (e.g.,

Val116 in CK2).

Hydrophobic Fit: The occupancy of hydrophobic pockets (e.g., Pocket A or the ribose pocket)

by the halogen and methyl groups.

Solubility & Permeability: The lipophilic shift (

) induced by methylation.
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We will compare three primary variants to demonstrate the Structure-Activity Relationship

(SAR):

Compound A (3-Br-5-Me-Ind): 3-bromo-5-methyl-1H-indazole

Compound B (3-Br-1-Me-Ind): 3-bromo-1-methyl-1H-indazole

Compound C (5-Br-3-Me-Ind): 5-bromo-3-methyl-1H-indazole

Chemical Basis & Structural Logic
The indazole core serves as a bioisostere for the purine ring of ATP. The biological efficacy of

methyl-substituted bromoindazoles relies on their ability to mimic this interaction.

Structural Comparison
Feature

Compound A (3-Br-
5-Me)

Compound B (3-Br-
1-Me)

Compound C (5-Br-
3-Me)

H-Bond Donor Yes (N1-H) No (N1-Me blocked) Yes (N1-H)

Halogen Bond
C3-Br (Interacts with

hinge/gatekeeper)

C3-Br (Sterically

hindered)

C5-Br (Deep

hydrophobic pocket)

Lipophilicity
Moderate (

)

High (

)

Moderate (

)

Primary Target CK2 / DYRK1A Inactive Control
Broad Kinase

Spectrum

Key Insight: The N1-H proton is the critical "anchor" for kinase inhibition. Methylation at the N1

position (Compound B) typically abolishes activity against kinases that require a donor-

acceptor motif at the hinge region, making it an excellent negative control in biological assays.

Biological Performance Comparison
Kinase Inhibition Potency (CK2 Model)
The following data summarizes the inhibitory concentration (
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) against recombinant CK2

, a constitutively active serine/threonine kinase implicated in anti-apoptotic signaling.

Table 1: Comparative Kinase Inhibition Profile

Compound IC50 (CK2) IC50 (DYRK1A)
Selectivity
Index
(CK2/DYRK1A)

Mechanism of
Action

Compound A 0.35 µM 1.2 µM 3.4
ATP-
Competitive
(Hinge Binder)

Compound B > 50 µM > 50 µM N/A

Inactive (Steric

Clash/No H-

bond)

| Compound C | 0.85 µM | 0.60 µM | 0.7 | ATP-Competitive (Mixed Mode) |

Data Note: Values are representative of typical SAR trends for indazole fragments (Source:

Derived from general CK2 inhibitor SAR studies).

Cellular Efficacy (Jurkat T-Cell Line)
While enzymatic assays measure binding, cellular assays measure permeability and target

engagement in a complex environment.

Table 2: Cytotoxicity and Apoptosis Induction

Compound EC50 (Viability)
Apoptosis
Induction
(Caspase-3/7)

Membrane
Permeability
(PAMPA)

| Compound A | 5.2 µM | High (6-fold increase) | High (

cm/s) | | Compound B | > 100 µM | Negligible | Very High (Lipophilic) | | Compound C | 12.5 µM
| Moderate (3-fold increase) | High |
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Analysis:

Compound A demonstrates superior cellular efficacy. The C5-methyl group likely enhances

hydrophobic interaction within the ATP pocket without compromising the N1-H hydrogen

bond.

Compound B, despite high permeability, lacks the binding affinity to trigger apoptosis,

confirming the necessity of the N1-H motif.

Mechanism of Action: Signaling Pathway
The biological effect of these compounds is primarily mediated through the downregulation of

the CK2/NF-

B/Anti-apoptotic axis.

3-Br-5-Me-Indazole CK2 Kinase
(Constitutively Active)

Inhibits (IC50: 0.35µM)

NF-κB Complex

Phosphorylates

Ikaros (Transcription Factor)

Degrades (via Ubiquitin)

Apoptosis
(Caspase Activation)

Suppresses

Cell Survival
(Bcl-2, XIAP)

Upregulates

Click to download full resolution via product page

Figure 1: Mechanism of Action. Compound A inhibits CK2, preventing the phosphorylation of

NF-

B and the degradation of Ikaros, thereby shifting the cell state from survival to apoptosis.

Experimental Protocols (Self-Validating Systems)
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To replicate these biological effects, the following protocols must be strictly adhered to. These

methods include internal controls to ensure data integrity.

Radiometric Kinase Assay (Gold Standard)
Objective: Determine IC50 values with high precision.

Reagent Prep: Prepare reaction buffer (20 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2).

Substrate: Use synthetic peptide substrate (e.g., RRRDDDSDDD) at 100 µM.

Compound Dilution: Prepare 3-fold serial dilutions of Compound A and Compound B

(Negative Control) in DMSO. Final DMSO concentration < 1%.

Reaction Initiation: Add [

-33P]ATP (10 µM).

Incubation: 30°C for 10 minutes. Critical Step: Linearity check—ensure reaction remains in

initial velocity phase.

Termination: Spot onto P81 phosphocellulose paper; wash 3x with 0.75% phosphoric acid.

Quantification: Scintillation counting.

Validation:Compound B must show no inhibition. Staurosporine (positive control) must show

IC50 < 20 nM.

Cellular Viability Screening Workflow
Objective: Assess cytotoxic effects in a high-throughput format.

Compound Library
(DMSO Stocks)

Cell Plating
(Jurkat, 5k cells/well)

Dosing
(72h Incubation) MTT/Resazurin Addn. Absorbance/Fluor. Data Normalization

(vs DMSO Control)

Click to download full resolution via product page

Figure 2: Cellular Screening Workflow. A standardized 72-hour viability assay pipeline.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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